

LY3000328 safety tolerability healthy subjects

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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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LY3000328 Clinical Trial Data Overview

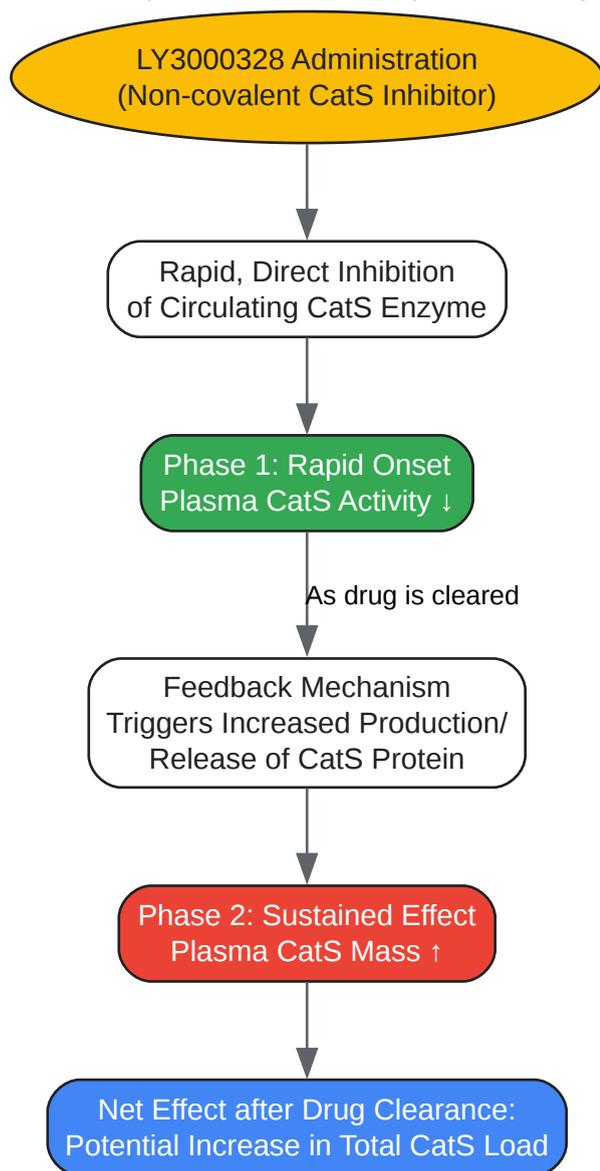
This table summarizes the core findings from the single-dose escalation study of LY3000328 in 21 healthy male subjects [1].

| Parameter | Findings for LY3000328 |
|----------------------------------|--|
| Trial Design | Phase 1, placebo-controlled, single-dose escalation |
| Subjects | 21 healthy male volunteers |
| Doses Tested | Up to 300 mg |
| Safety & Tolerability | All doses were well tolerated |
| Pharmacokinetics (PK) | Linear PK observed up to 300 mg dose |
| Key Pharmacodynamic (PD) Finding | Transient decrease in plasma CatS activity, followed by a prolonged increase in plasma CatS mass |

Pharmacodynamic Profile and Comparison with Other Inhibitors

LY3000328's unique PD response differentiates it from a covalent inhibitor. The following diagram illustrates this biphasic effect and its proposed mechanism.

LY3000328 Biphasic Pharmacodynamic Response



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LY3000328 is a **non-covalent inhibitor** that binds to the S2 and S3 subsites of the CatS enzyme without interacting with the active site Cys25 [2]. This is a key differentiator from earlier covalent inhibitors.

| Feature | LY3000328 (Non-covalent) | Earlier Covalent Inhibitors |
|---|---|---|
| Binding Mechanism | Binds S2/S3 subsites, non-covalent [2] | Forms reversible/irreversible bond with active site Cys25 [3] |
| Selectivity | High selectivity over other cathepsins (L, K, B, V) [2] | Potency-focused, often lower selectivity (e.g., inhibits L, V, B) [3] |
| Potential for Off-Target Effects | Lower (avoids reactive electrophilic centers) [2] | Higher (nonspecific reactivity with off-target biomolecules) [2] |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the data, here are the key methodologies from the cited studies.

Phase 1 Clinical Trial Protocol (Safety, PK, PD) [1]

- **Study Design:** A phase 1, placebo-controlled, single-dose escalation study.
- **Subjects:** 21 healthy male volunteers.
- **Dosing:** Subjects were administered single oral doses of LY3000328, escalated up to 300 mg, with food.
- **Safety Monitoring:** Subjects were monitored for adverse events and other safety parameters.
- **PK Sampling & Analysis:** Blood samples were collected at set times post-dose. Plasma concentrations of LY3000328 were measured to determine pharmacokinetic parameters.
- **PD Sampling & Analysis (Ex Vivo):** Blood samples were collected at set times post-dose for the assessment of:
 - **CatS Activity:** Measured using an enzymatic activity assay.
 - **CatS Mass:** Quantified using an immunoassay.
 - **CatS Specific Activity:** Calculated to normalize activity for changes in protein mass.

In Vitro Potency and Selectivity Assays [2]

- **Enzyme Inhibition Assays:** Test compounds were evaluated for their ability to inhibit human and mouse CatS enzyme activity. The half-maximal inhibitory concentration (IC₅₀) was determined.
- **Selectivity Profiling:** The selectivity of compounds against other cysteine proteases (e.g., Cathepsins L, K, B, and V) was determined in parallel enzyme inhibition assays.

Conclusion and Research Implications

LY3000328 demonstrated an acceptable safety and linear PK profile in its phase 1 trial [1]. Its primary developmental challenge is the complex PD response—the prolonged increase in CatS mass after drug clearance may have unintended consequences, a crucial consideration for future clinical development of CatS inhibitors [1].

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References

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